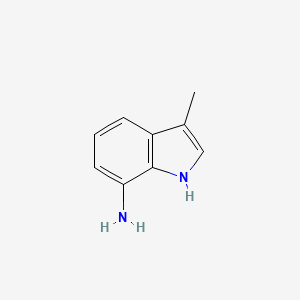

3-methyl-1H-indol-7-amine

Description

Properties

IUPAC Name |

3-methyl-1H-indol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFNYUFKUVBRPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Amino-3-Methylindole: A Technical Guide to Pharmaceutical Application

Executive Summary

7-Amino-3-methylindole represents a specialized, high-value scaffold in medicinal chemistry, distinct from its ubiquitous 5- and 6-amino isomers. While the parent compound, 3-methylindole (skatole), is infamous for its pneumotoxicity and fecal odor, the introduction of a 7-amino functionality dramatically alters its electronic and pharmacological profile.

This guide serves as a technical blueprint for researchers utilizing this building block. It addresses the critical challenges of regioselective synthesis (overcoming the preference for 5/6 substitution), oxidative instability (inherent to electron-rich aminoindoles), and pharmacophore design (leveraging the 7-position for kinase hinge binding and GPCR modulation).

Part 1: Structural Analysis & Pharmacophore Potential

The "Privileged" 7-Position

In kinase inhibitor design, the indole scaffold is a classic hinge-binder.[1] However, the 7-position offers a unique vector often underutilized compared to the 5- and 6-positions.

-

H-Bonding Reversal: Unlike 7-azaindole (a hydrogen bond acceptor at N7), 7-aminoindole acts as a hydrogen bond donor. This bioisosteric replacement allows for selectivity tuning against kinases that require a donor in the hinge region (e.g., specific conformations of CDK or Aurora kinases).

-

Steric Vector: The 3-methyl group occupies a defined hydrophobic pocket (often the "gatekeeper" region in kinases), while the 7-amino group is positioned to interact with solvent-front residues or ribose-binding pockets, depending on binding mode.

Electronic Profiling

The 7-amino group exerts a strong +M (mesomeric) effect, significantly increasing electron density at the C3, C4, and C6 positions.

-

Consequence: The C3 position is already activated by the methyl group. The addition of the 7-amino group makes the system highly susceptible to oxidative dimerization and electrophilic attack.

-

pKa Shift: The 7-amino group increases the basicity of the indole N1-H compared to unsubstituted indole, affecting solubility and metabolic stability.

Part 2: Synthetic Accessibility (The "Make" Phase)

Accessing 7-amino-3-methylindole is non-trivial due to the difficulty of nitrating 3-methylindole at the 7-position (which favors C5/C6). Therefore, de novo ring construction is the superior strategy.

Retrosynthetic Analysis

We evaluate two primary routes: the Fischer Indole Synthesis (scalable, classic) and the Bartoli Indole Synthesis (highly regioselective).

Figure 1: Retrosynthetic strategies for accessing the 7-amino-3-methylindole core.

Recommended Protocol: Modified Fischer Indole Route

The Fischer route is preferred for scale but requires careful handling of the hydrazine intermediate.

Step 1: Hydrazone Formation

-

Reagents: (2-Nitrophenyl)hydrazine hydrochloride (1.0 eq), Propanal (1.1 eq), Ethanol (Solvent).

-

Procedure: Dissolve hydrazine in ethanol. Add propanal dropwise at 0°C. Stir at RT for 2 hours.

-

Observation: Formation of a yellow/orange precipitate (hydrazone).

-

Isolation: Filter and dry. Crucial: Do not store for long periods; hydrazones can hydrolyze.

Step 2: Cyclization (The Fischer Indole)

-

Reagents: Polyphosphoric acid (PPA) or 4% H2SO4 in acetic acid.

-

Conditions: Heat to 80-100°C.

-

Mechanism: The hydrazone undergoes a [3,3]-sigmatropic rearrangement. The ortho-nitro group can interfere sterically, but the reaction generally proceeds to yield 7-nitro-3-methylindole .

-

Purification: Flash chromatography (Hexane/EtOAc). The nitro group deactivates the ring, making this intermediate stable.

Step 3: Reduction to 7-Amino-3-Methylindole Note: This is the critical instability point.

-

Reagents: 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol/THF (1:1).

-

Procedure:

-

Dissolve 7-nitro-3-methylindole in degassed MeOH/THF.

-

Add Pd/C catalyst under Argon.

-

Purge with H2 and stir at RT for 2-4 hours.

-

Monitor: TLC will show a fluorescent blue spot (amine) replacing the yellow nitro spot.

-

-

Workup (Anaerobic): Filter through Celite under an inert atmosphere (Argon/N2) if possible. Concentrate immediately.

-

Storage: Store as the hydrochloride salt (precipitate with HCl/Ether) to prevent oxidation.

Quantitative Data: Expected Yields

| Reaction Step | Method | Typical Yield | Key Impurity |

| Hydrazone Formation | Condensation | 85-95% | Unreacted Hydrazine |

| Cyclization | PPA / 100°C | 40-60% | Polymerized Propanal |

| Reduction | H2 / Pd-C | 80-90% | Azo-dimers (if O2 present) |

Part 3: Handling, Stability & Toxicity (Safety First)

The "Skatole" Toxicity Risk

The 3-methylindole core (skatole) is a known pneumotoxin in mammals (specifically ruminants, but relevant for toxicology models).

-

Mechanism: Bioactivation by CYP450 (specifically CYP2F1) converts the 3-methyl group into an electrophilic 3-methyleneindolenine intermediate, which forms protein adducts in lung tissue.

-

Mitigation: The 7-amino group may alter the metabolic clearance, but researchers must assume the potential for similar bioactivation until proven otherwise.

Figure 2: Metabolic activation pathway of the 3-methylindole core leading to toxicity.

Oxidative Instability

Free base 7-amino-3-methylindole turns purple/black upon exposure to air.

-

Cause: Radical formation at the amino group leads to oxidative coupling (formation of azo or phenazine-like dimers).

-

Protocol Rule: Always use fresh. If storage is necessary, convert to the HCl or fumarate salt and store at -20°C under Argon.

Part 4: Pharmaceutical Applications & Case Studies

Kinase Inhibitor Design

The 7-amino-3-methylindole scaffold is a potent "hinge binder."

-

Binding Mode: The indole NH (N1) acts as a donor to the hinge backbone (e.g., Glu residue). The 7-NH2 can act as a second donor or interact with the "sugar pocket" residues.

-

Comparison:

-

7-Azaindole: N1 (Donor) + N7 (Acceptor).

-

7-Aminoindole: N1 (Donor) + C7-NH2 (Donor).

-

Utility: This donor-donor motif is rare and valuable for selectivity against kinases where the hinge region has a specific acceptor-acceptor requirement.

-

Bioisosteric Replacement in CNS Drugs

Indoles are the core of serotonin (5-HT). 7-substitution creates "privileged" CNS ligands.

-

5-HT Receptors: The 7-position substitution can lock the conformation of ethylamine side chains (if present at C3) or interact with specific transmembrane helices (TMH) in GPCRs.

-

Case Study: 7-substituted tryptamines often show reduced hallucinogenic potential and increased selectivity for 5-HT2C (anti-obesity/antipsychotic target) over 5-HT2A.

References

-

Fischer Indole Synthesis Mechanism & Application

-

Synthesis of 7-Nitroindoles

- Patent US4506078A: Process for the preparation of 7-nitroindoles.

-

Skatole (3-Methylindole)

-

Yost, G. S., et al. (2010). Bioactivation of 3-Methylindole by CYP2F Enzymes.[5] Drug Metabolism Reviews.

-

-

7-Azaindole vs.

-

Bartoli Indole Synthesis (General Reference)

- Bartoli, G., et al. (1989). Reaction of nitroarenes with Grignard reagents: A general method for the synthesis of indoles.

Sources

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. JP2001019671A - Method for producing 7-nitroindoles - Google Patents [patents.google.com]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

literature review on 3-methyl-1H-indol-7-amine synthesis

This guide provides an in-depth technical analysis and procedural framework for the synthesis of 3-methyl-1H-indol-7-amine (CAS: 1084328-81-3). This compound is a critical scaffold in medicinal chemistry, particularly for developing kinase inhibitors (e.g., JAK, TRK) and GPCR modulators where the 7-amino group serves as a unique vector for solubilizing groups or hydrogen-bond donors.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of 7-aminoindoles is electronically challenging because the indole nitrogen lone pair makes the ring electron-rich, often leading to oxidation or polymerization during handling. Furthermore, introducing a substituent at the 3-position (methyl) while maintaining a nucleophilic amine at the 7-position requires orthogonal protection or a carefully sequenced reduction strategy.

We prioritize two synthetic pathways based on scalability, regiocontrol, and precursor availability.

Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the two primary disconnections:

-

Pathway A (Functionalization): Utilizing the stable 7-nitroindole core, functionalizing C3 via Vilsmeier-Haack, and performing a global reduction.[1]

-

Pathway B (Cyclization): Constructing the indole ring directly with the substituents in place via Fischer Indole Synthesis .

Figure 1: Retrosynthetic analysis showing the Vilsmeier-Haack route (blue/yellow) and the Fischer Indole route (red).

Part 2: Primary Synthetic Pathway (The Vilsmeier-Haack Route)

Rationale: This is the "Gold Standard" for laboratory-scale synthesis. 7-Nitroindole is commercially available or easily accessible. The Vilsmeier-Haack reaction is highly regioselective for the C3 position, avoiding the isomer mixtures common in Fischer syntheses.

Phase 1: C3-Formylation of 7-Nitroindole

Objective: Install the carbon scaffold at the 3-position. Reaction: 7-Nitroindole + POCl3 + DMF → 3-Formyl-7-nitroindole

Experimental Protocol:

-

Reagent Setup: In a flame-dried round-bottom flask under Argon, charge DMF (5.0 equiv) and cool to 0°C.

-

Active Species Formation: Dropwise add Phosphorus Oxychloride (POCl3) (1.2 equiv) to the DMF. Stir for 30 minutes at 0°C to generate the Vilsmeier salt (chloroiminium ion).

-

Critical Control: Ensure temperature does not exceed 5°C to prevent thermal decomposition.

-

-

Substrate Addition: Dissolve 7-Nitroindole (1.0 equiv) in minimal DMF and add dropwise to the Vilsmeier salt.

-

Reaction: Warm to room temperature and then heat to 35°C for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The spot for 7-nitroindole (Rf ~0.6) should disappear, replaced by a lower Rf aldehyde spot.

-

Quench & Hydrolysis: Pour the reaction mixture onto crushed ice containing NaOH (2M) to adjust pH to ~9. The basic hydrolysis is essential to liberate the aldehyde from the iminium intermediate.

-

Isolation: Filter the resulting yellow/orange precipitate.[2] Wash with water and cold ethanol.

-

Yield Expectation: 85-95%.

-

Data: 1H NMR will show a distinct aldehyde singlet at ~10.0 ppm.

-

Phase 2: Global Reduction (The "One-Pot" Cascade)

Objective: Convert the C3-formyl group to a methyl group and the C7-nitro group to an amine. Reaction: 3-Formyl-7-nitroindole → [3-Hydroxymethyl] → 3-Methyl-7-aminoindole

Mechanism: Direct catalytic hydrogenation can sometimes stall at the alcohol stage. A stepwise approach ensures completion.

Experimental Protocol:

-

Step A (Aldehyde Reduction): Suspend 3-Formyl-7-nitroindole in MeOH. Add NaBH4 (1.5 equiv) at 0°C. Stir for 1 hour. The solution will clear as the alcohol forms. Quench with water and extract with EtOAc.

-

Step B (Hydrogenolysis & Nitro Reduction): Dissolve the crude alcohol in EtOH/AcOH (10:1).

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Hydrogenation: Hydrogenate at 40-50 psi H2 (Parr shaker) for 6-12 hours.

-

Why Acetic Acid? Acid facilitates the hydrogenolysis of the benzylic-like C3-hydroxyl group to the methylene (methyl) group.

-

-

Workup: Filter through a Celite pad under an inert atmosphere (Argon). Do not let the catalyst dry out (pyrophoric hazard).

-

Purification: Concentrate the filtrate. Neutralize with saturated NaHCO3. Extract with DCM.[3] Flash chromatography (DCM/MeOH/NH3) is usually required as the amine is polar and sensitive.

Part 3: Alternative Methodology (Fischer Indole Synthesis)

Rationale: Useful for larger scales where raw material cost is paramount, though purification is more labor-intensive.

Protocol:

-

Hydrazone Formation: React (2-Nitrophenyl)hydrazine (1.0 equiv) with Propanal (1.1 equiv) in Ethanol at reflux for 2 hours. Isolate the hydrazone by filtration.[2][4]

-

Cyclization: Suspend the hydrazone in Polyphosphoric Acid (PPA) or 4% H2SO4 . Heat to 100°C for 3 hours.

-

Note: The electron-withdrawing nitro group deactivates the ring, requiring harsher conditions than standard Fischer syntheses.

-

-

Reduction: Isolate the 3-methyl-7-nitroindole intermediate and subject it to the hydrogenation conditions described in Phase 2 above (Step B).

Part 4: Data Summary & Quality Control

Physicochemical Properties Table[5]

| Parameter | Specification | Notes |

| Appearance | Off-white to light brown solid | Darkens rapidly upon air exposure (oxidation). |

| Molecular Weight | 146.19 g/mol | Formula: C9H10N2 |

| Solubility | DMSO, Methanol, DCM | Poor solubility in water. |

| Storage | -20°C, under Argon | Critical: Store away from light and oxygen. |

1H NMR Validation (Predicted)

-

Indole NH: Broad singlet, ~10.5 ppm.

-

C2-H: Doublet or multiplet, ~7.0 ppm.

-

Aromatic Ring (C4, C5, C6): Multiplet pattern, 6.4 - 7.2 ppm.

-

C7-NH2: Broad singlet, ~4.5 - 5.0 ppm (D2O exchangeable).

-

C3-CH3: Singlet, ~2.2 - 2.3 ppm.

Part 5: Workflow Visualization

The following diagram details the specific reagents and process flow for the preferred Vilsmeier-Haack pathway.

Figure 2: Step-by-step process flow for the Vilsmeier-Haack synthesis route.

References

-

Vilsmeier-Haack Formylation of 7-Nitroindole

- Fischer Indole Synthesis Methodologies: Source: BenchChem. "Fischer Indole Synthesis: Reaction of phenylhydrazine and aldehyde/ketone under acidic conditions."

-

General Indole Synthesis Reviews

- Source: Chemical Reviews (via Scribd/ACS). "Practical Methodologies For The Synthesis of Indoles."

-

URL:[Link]

-

Compound Data (this compound)

- Source: Capot Chemical.

-

URL:[Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Novel Serotonin Receptor Modulators from 3-Methyl-1H-indol-7-amine

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous ligands and therapeutic agents, particularly those targeting the serotonin (5-HT) receptor system.[1][2][3][4] This application note provides a detailed guide for researchers and drug development professionals on the synthesis of potential serotonin receptor modulators using 3-methyl-1H-indol-7-amine as a versatile starting material.[5] We present two robust and widely applicable synthetic strategies: reductive amination for the synthesis of N-alkylated derivatives and Ullmann condensation for N-arylated analogues. This document furnishes detailed, step-by-step protocols, explains the chemical rationale behind experimental choices, and outlines methods for structural characterization. The aim is to empower researchers to efficiently generate novel compound libraries for screening and lead optimization in the pursuit of next-generation CNS therapeutics.

Introduction: The Strategic Value of the 7-Aminoindole Scaffold

The serotonin system, with its diverse family of receptors (5-HT₁ through 5-HT₇), plays a critical role in regulating a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[6][7][8] Consequently, modulators of 5-HT receptors are cornerstone therapies for depression, anxiety, schizophrenia, and migraines. The indole ring is a common feature in many potent 5-HT receptor ligands, from the endogenous neurotransmitter serotonin itself to psychedelic compounds like psilocin (4-HO-DMT) and N,N-Dimethyltryptamine (DMT).[9][10]

This compound emerges as a particularly strategic starting point for drug discovery.[5] Its structure offers three key advantages:

-

The Indole Core: Provides a well-established pharmacophore for 5-HT receptor interaction.

-

The C3-Methyl Group: Blocks metabolic oxidation at the C3 position, a common metabolic pathway for indoles, potentially enhancing pharmacokinetic stability.

-

The C7-Amine Group: Serves as a prime chemical handle for introducing structural diversity. Its nucleophilicity can be readily exploited for C-N bond formation, allowing for the systematic exploration of the chemical space around the indole core to fine-tune receptor affinity and selectivity.[11][12]

This guide focuses on leveraging the C7-amine for the synthesis of two distinct classes of potential modulators, providing a gateway to novel chemical entities with therapeutic potential.

Core Synthetic Strategies & Mechanistic Rationale

The primary amino group at the C7 position is amenable to a variety of C-N bond-forming reactions. We will detail two of the most powerful and reliable methods: Reductive Amination and Ullmann Condensation.

Strategy A: Reductive Amination

Reductive amination is a highly efficient method for forming secondary and tertiary amines by reacting a primary amine with an aldehyde or ketone.[13] The reaction proceeds in two main stages: first, the formation of an imine (or iminium ion) intermediate, followed by its immediate reduction to the corresponding amine.[14][15]

Causality: This one-pot procedure is favored for its high yields and operational simplicity. The key to its success lies in the choice of reducing agent. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the protonated iminium ion intermediate over the starting carbonyl compound, preventing the wasteful reduction of the aldehyde/ketone starting material.[16] This selectivity allows all reagents to be combined at the outset of the reaction.

Strategy B: Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction for the formation of a C-N bond between an amine and an aryl halide.[17][18] This method is invaluable for creating more rigid, N-arylated structures, which can confer different pharmacological properties compared to flexible N-alkyl chains.

Causality: The traditional Ullmann reaction required harsh conditions. However, modern iterations, often facilitated by ligands such as L-proline or 1,10-phenanthroline, allow the reaction to proceed under milder conditions with a broader substrate scope.[19][20] The mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst.[21] This strategy is essential for accessing diarylamine-like structures.

Diagram 1: Synthetic Pathways The following diagram illustrates the two primary synthetic pathways for functionalizing this compound.

Caption: Key synthetic routes from this compound.

Experimental Protocols

Safety First: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Aminoindoles can be irritants and potentially toxic; consult the Safety Data Sheet (SDS) before use.[22][23][24][25][26]

Protocol 1: Synthesis of a Representative N-Alkylated Modulator via Reductive Amination

This protocol describes the synthesis of N-((4-fluorophenyl)methyl)-3-methyl-1H-indol-7-amine .

Materials & Reagents:

| Reagent | Supplier | CAS No. | M.W. ( g/mol ) |

|---|---|---|---|

| This compound | Sigma-Aldrich | 5192-04-1 | 146.19 |

| 4-Fluorobenzaldehyde | Sigma-Aldrich | 459-57-4 | 124.11 |

| Sodium triacetoxyborohydride | Sigma-Aldrich | 56553-60-7 | 211.94 |

| Dichloromethane (DCM), Anhydrous | Fisher Scientific | 75-09-2 | 84.93 |

| Acetic Acid, Glacial | VWR | 64-19-7 | 60.05 |

| Saturated Sodium Bicarbonate (aq) | - | - | - |

| Brine (Saturated NaCl aq) | - | - | - |

| Anhydrous Sodium Sulfate | - | 7757-82-6 | 142.04 |

| Silica Gel (230-400 mesh) | - | 7631-86-9 | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.84 mmol).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (35 mL). The solution should be clear.

-

Aldehyde Addition: Add 4-fluorobenzaldehyde (0.85 g, 6.84 mmol, 1.0 eq) to the solution, followed by 2-3 drops of glacial acetic acid. The acid acts as a catalyst for imine formation.

-

Imine Formation: Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate. Monitor by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes) to observe the consumption of the starting amine.

-

Reduction: Carefully add sodium triacetoxyborohydride (2.18 g, 10.26 mmol, 1.5 eq) portion-wise over 10 minutes. Note: The reaction may gently effervesce.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the imine intermediate and formation of the product.

-

Workup - Quenching: Slowly pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to quench the excess reducing agent and acid.

-

Workup - Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with brine (50 mL), then dry over anhydrous sodium sulfate.

-

Purification - Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

-

Purification - Chromatography: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford the pure product.

Expected Characterization Data:

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the indole protons, the C3-methyl group (singlet, ~2.3 ppm), the benzylic CH₂ (singlet, ~4.4 ppm), and the aromatic protons from both rings.

-

Mass Spectrometry (ESI+): Expected m/z = 255.13 [M+H]⁺.

Protocol 2: Synthesis of a Representative N-Arylated Modulator via Ullmann Condensation

This protocol describes the synthesis of N-(4-methoxyphenyl)-3-methyl-1H-indol-7-amine .

Materials & Reagents:

| Reagent | Supplier | CAS No. | M.W. ( g/mol ) |

|---|---|---|---|

| This compound | Sigma-Aldrich | 5192-04-1 | 146.19 |

| 1-Iodo-4-methoxybenzene | TCI | 696-62-8 | 234.04 |

| Copper(I) Iodide (CuI) | Acros Organics | 7681-65-4 | 190.45 |

| L-Proline | Sigma-Aldrich | 147-85-3 | 115.13 |

| Potassium Carbonate (K₂CO₃) | Fisher Scientific | 584-08-7 | 138.21 |

| Dimethyl Sulfoxide (DMSO), Anhydrous | VWR | 67-68-5 | 78.13 |

| Ethyl Acetate | - | 141-78-6 | 88.11 |

| Deionized Water | - | 7732-18-5 | 18.02 |

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk tube, add this compound (0.5 g, 3.42 mmol), 1-iodo-4-methoxybenzene (0.96 g, 4.10 mmol, 1.2 eq), copper(I) iodide (65 mg, 0.34 mmol, 10 mol%), L-proline (79 mg, 0.68 mmol, 20 mol%), and potassium carbonate (0.95 g, 6.84 mmol, 2.0 eq).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with dry nitrogen or argon three times. This is crucial to prevent oxidation of the Cu(I) catalyst.

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (15 mL) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

-

Workup - Cooling & Quenching: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and pour into water (100 mL).

-

Workup - Filtration: If a precipitate forms, filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 40 mL).

-

Workup - Washing: Combine the organic layers and wash with brine (3 x 50 mL) to remove residual DMSO. Dry over anhydrous sodium sulfate.

-

Purification - Concentration: Filter and concentrate the organic solution under reduced pressure.

-

Purification - Chromatography: Purify the crude residue by flash column chromatography on silica gel using a gradient of 5% to 30% ethyl acetate in hexanes to yield the final product.

Expected Characterization Data:

-

Appearance: Light brown solid.

-

¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the indole protons, the C3-methyl group, the methoxy group (singlet, ~3.8 ppm), and distinct aromatic signals for both the indole and phenyl rings.

-

Mass Spectrometry (ESI+): Expected m/z = 253.13 [M+H]⁺.

Diagram 2: General Laboratory Workflow This diagram outlines the universal workflow from reaction to analysis for the synthesis protocols described.

Caption: Standard workflow for synthesis and purification.

Data Summary & Discussion

The protocols outlined above provide reliable pathways to two distinct classes of serotonin receptor modulator candidates. The expected yields and key analytical data for the representative compounds are summarized below.

| Starting Material | Reaction Type | Product Structure | Expected Yield | Expected [M+H]⁺ |

| This compound | Reductive Amination | N-((4-fluorophenyl)methyl)-3-methyl-1H-indol-7-amine | 70-85% | 255.13 |

| This compound | Ullmann Condensation | N-(4-methoxyphenyl)-3-methyl-1H-indol-7-amine | 55-70% | 253.13 |

The successful synthesis and purification of these compounds should be confirmed by NMR spectroscopy for structural elucidation and mass spectrometry for molecular weight verification. Purity can be assessed by HPLC or LC-MS.

Once synthesized, these novel derivatives are ready for pharmacological evaluation. Primary screening would typically involve radioligand binding assays against a panel of serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, 5-HT₇) to determine binding affinity (Ki).[1][27] Hits from these assays can then be advanced to functional assays (e.g., calcium influx or cAMP assays) to determine their functional activity as agonists, antagonists, or allosteric modulators.[28][29]

Conclusion

This compound is a high-value, readily functionalizable building block for the synthesis of novel serotonin receptor modulators. The reductive amination and Ullmann condensation protocols detailed herein offer robust, efficient, and versatile methods for generating libraries of N-alkylated and N-arylated derivatives. By systematically modifying the aldehyde/ketone or aryl halide coupling partner, researchers can rapidly explore structure-activity relationships (SAR) and identify promising lead compounds for the treatment of a wide range of CNS disorders.

References

-

Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PubMed Central.[Link]

-

Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.[Link]

-

Reductive Amination. Chemistry LibreTexts.[Link]

-

Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PubMed Central.[Link]

-

A Practical Synthesis of the Serotonin 5-HT2A Receptor Antagonist MDL 100907, its Enantiomer and their 3-Phenolic Derivatives as Precursors for [11C]Labeled PET Ligands. ResearchGate.[Link]

-

Dimethyltryptamine. Wikipedia.[Link]

-

Psilocin. Wikipedia.[Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PubMed Central.[Link]

-

A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. ACS Publications.[Link]

-

Characterization of the novel human serotonin receptor subunits 5-HT3C,5-HT3D, and 5-HT3E. PubMed.[Link]

-

Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. PubMed Central.[Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

-

(PDF) Characterization of the novel human serotonin receptor subunits 5-HT3C, 5-HT3D, and 5-HT3E. ResearchGate.[Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

-

Synthesis of Indoles: Efficient Functionalisation of the 7Position. ResearchGate.[Link]

-

Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. ACS Publications.[Link]

-

5-(2-Aminopropyl)indole. Wikipedia.[Link]

-

L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate.[Link]

-

Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies.[Link]

-

Azaindole Therapeutic Agents. PubMed Central.[Link]

-

Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. MDPI.[Link]

-

Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing.[Link]

-

Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry.[Link]

-

Modulation of the Kynurenine Pathway: A New Approach for Treating Neurodegeneration. MDPI.[Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central.[Link]

-

Modulation of functional networks related to the serotonin neurotransmitter system by citalopram: Evidence from a multimodal neuroimaging study. PubMed Central.[Link]

-

Reductive Amination. Chemistry Steps.[Link]

-

Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI.[Link]

-

Decoding serotonin: the molecular symphony behind depression. PubMed Central.[Link]

-

Indole-Containing Metal Complexes and Their Medicinal Applications. MDPI.[Link]

-

On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI.[Link]

-

Reductive amination. Wikipedia.[Link]

-

Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. ResearchGate.[Link]

-

Ullmann Reaction. Organic Chemistry Portal.[Link]

Sources

- 1. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. ajchem-b.com [ajchem-b.com]

- 5. This compound [myskinrecipes.com]

- 6. mdpi.com [mdpi.com]

- 7. Modulation of functional networks related to the serotonin neurotransmitter system by citalopram: Evidence from a multimodal neuroimaging study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decoding serotonin: the molecular symphony behind depression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 10. Psilocin - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Reductive amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Ullmann Reaction [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

- 24. 5-Aminoindole(5192-03-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 25. zycz.cato-chem.com [zycz.cato-chem.com]

- 26. assets.thermofisher.com [assets.thermofisher.com]

- 27. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Characterization of the novel human serotonin receptor subunits 5-HT3C,5-HT3D, and 5-HT3E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Application Note & Protocol: Strategic Amide Coupling of 3-Methyl-1H-indol-7-amine for Pharmaceutical Scaffolds

Abstract

The synthesis of amide bonds is a cornerstone reaction in medicinal chemistry and drug development, pivotal to the construction of a vast array of pharmacologically active molecules.[1][2] This application note provides a comprehensive guide to the amide coupling of 3-methyl-1H-indol-7-amine, a valuable building block for indole-based compounds often employed in the synthesis of neuroactive agents and serotonin receptor modulators.[3] We will delve into the mechanistic rationale behind reagent selection, provide detailed, field-proven protocols for common coupling methodologies, and offer troubleshooting strategies to address challenges inherent to this electron-rich heterocyclic amine. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably incorporate this key structural motif into their synthetic programs.

Introduction: The Significance of the Indole-Amide Linkage

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are found in numerous natural products and pharmaceutical agents.[3] The functionalization of the indole core via an amide linkage provides a robust and versatile strategy to explore structure-activity relationships (SAR). This compound, with its primary amine at the 7-position, offers a key vector for molecular elaboration. However, the electron-rich nature of the indole ring and the potential for competing reactions at the indole nitrogen necessitate a carefully considered approach to amide bond formation.[4] This document will focus on two widely-used and effective coupling strategies: the use of uronium salts, exemplified by HATU, and the carbodiimide-based approach using EDC in conjunction with HOBt.

Mechanistic Considerations: Choosing Your Activation Strategy

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[1][4] The choice of coupling reagent is critical and is dictated by factors such as substrate reactivity, steric hindrance, and the potential for racemization if chiral centers are present.[4]

The Uronium Salt Approach: HATU

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that reacts with a carboxylic acid to form a reactive OAt-active ester.[5][6] This process is typically facilitated by a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), which deprotonates the carboxylic acid.[5][6]

The key advantages of using HATU include its high reactivity, leading to rapid reaction times, and its ability to suppress racemization.[7] The 7-azabenzotriazole moiety enhances the leaving group ability, accelerating the subsequent nucleophilic attack by the amine.

Mechanism of HATU-mediated Amide Coupling

Caption: Mechanism of HATU-mediated amide bond formation.

The Carbodiimide Approach: EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[8][9] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea. To prevent this side reaction and enhance efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included.[8][9] HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which then readily reacts with the amine to yield the desired amide.[8]

This method is advantageous due to the water-solubility of EDC and its urea byproduct, which simplifies purification through aqueous workup.[9][10]

Mechanism of EDC/HOBt-mediated Amide Coupling

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Reagent Selection and Optimization

The success of the amide coupling reaction with this compound hinges on the appropriate selection of reagents and reaction conditions.

| Parameter | HATU Protocol | EDC/HOBt Protocol | Rationale and Considerations |

| Coupling Reagent | HATU | EDC | HATU is generally faster and more potent, suitable for challenging couplings.[5][7] EDC is more cost-effective and its byproduct is easily removed.[9][10] |

| Additive | None required | HOBt (or Oxyma) | HOBt is crucial for suppressing racemization and preventing N-acylurea formation with EDC.[8][9] |

| Base | DIPEA, TEA | DIPEA, TEA | A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize any acid formed. 2-3 equivalents are typically used.[5] |

| Solvent | DMF, DCM, Acetonitrile | DMF, DCM | DMF is an excellent solvent for dissolving most reactants,[11] but can be difficult to remove. DCM is a good alternative but may have lower solvating power for some substrates.[12] |

| Temperature | 0 °C to RT | 0 °C to RT | Starting the reaction at 0 °C can help control any initial exotherm, especially during the activation step.[9][10] |

| Stoichiometry (Acid:Amine:Reagent:Base) | 1 : 1.1 : 1.1 : 2-3 | 1 : 1.1 : 1.2 : 1.2 | A slight excess of the amine and coupling reagents is often used to drive the reaction to completion. |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of carboxylic acids, including those that are sterically hindered or electronically deactivated.

Experimental Workflow: HATU Coupling

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath and stir for 15-30 minutes to allow for the formation of the active ester.

-

In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the amine solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.[13]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a reliable and cost-effective method for many standard amide couplings.

Step-by-Step Procedure:

-

To a solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF (0.1-0.5 M) under an inert atmosphere, add DIPEA (1.2 eq).[9]

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes.[9]

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, if using DCM, wash the reaction mixture sequentially with 1M HCl (optional, if product is base-stable), saturated NaHCO₃ solution, water, and brine. If using DMF, perform an aqueous workup as described in the HATU protocol.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[13]

Troubleshooting and Field-Proven Insights

-

Low Yield/Incomplete Reaction:

-

Insight: The nucleophilicity of this compound may be lower than expected for an aniline derivative due to electronic effects of the indole ring.

-

Solution: Switch from EDC/HOBt to the more reactive HATU.[7] Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.

-

-

Side Product Formation:

-

Insight: The indole N-H is weakly acidic and can potentially be acylated, especially with highly reactive acylating agents or under strongly basic conditions.

-

Solution: Use a hindered base like DIPEA instead of less hindered bases like TEA. Avoid using a large excess of the activating agent and carboxylic acid. If N-acylation persists, protection of the indole nitrogen (e.g., with a Boc or SEM group) may be necessary, although this adds steps to the synthesis.

-

-

Difficult Purification:

-

Insight: The urea byproduct from EDC can sometimes be challenging to remove, especially if it co-elutes with the product.

-

Solution: Ensure thorough aqueous washes. If the product is sufficiently non-polar, washing the organic layer with dilute acid (e.g., 1M HCl) can help remove the basic urea byproduct. For HATU, byproducts are generally water-soluble and removed during workup. If chromatographic separation is difficult, recrystallization can be an effective alternative purification method.[13]

-

Conclusion

The amide coupling of this compound is a highly valuable transformation for the synthesis of novel pharmaceutical candidates. By understanding the underlying mechanisms of common coupling reagents like HATU and EDC/HOBt, researchers can make informed decisions to optimize reaction conditions. The protocols and insights provided in this application note offer a robust framework for the successful and reliable synthesis of diverse indole-amide scaffolds, accelerating discovery and development programs.

References

- Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.

- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144.

- BOC Sciences. (n.d.). This compound.

- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.

- Wikipedia. (n.d.). HATU.

- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.

- Rao, K. K., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(17), 5240-5243.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.

- I.A.S.C. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI.

- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.

Sources

- 1. growingscience.com [growingscience.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. hepatochem.com [hepatochem.com]

- 5. HATU - Wikipedia [en.wikipedia.org]

- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. peptide.com [peptide.com]

- 11. mdpi.com [mdpi.com]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Functionalization of C7-Amine in 3-Methylindole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of C7-Functionalized 3-Methylindoles

The 3-methylindole (skatole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Functionalization of the indole ring is a key strategy for modulating the biological activity of these molecules. While much attention has been focused on the C2 and C3 positions, derivatization at the C7 position of the benzene ring portion of the indole nucleus has emerged as a powerful approach to generate novel chemical entities with unique pharmacological profiles.[2]

This guide provides a comprehensive overview and detailed protocols for the functionalization of the C7-amino group in 3-methylindole scaffolds. We will explore the synthesis of the key 7-amino-3-methylindole intermediate and provide step-by-step procedures for its subsequent N-acylation, N-alkylation (via reductive amination), and N-sulfonylation. Furthermore, we will delve into the critical aspect of orthogonal protecting group strategies to enable selective functionalization. These methodologies are indispensable for researchers in drug discovery and organic synthesis aiming to expand their chemical library of C7-substituted indoles.

Strategic Overview: Accessing and Derivatizing the C7-Amine

The journey to a diverse library of C7-functionalized 3-methylindoles begins with the synthesis of the versatile starting material, 7-amino-3-methylindole. Our strategic approach, outlined below, involves a two-step sequence starting from commercially available 3-methylindole. Subsequent functionalization of the C7-amino group is then achieved through standard but robust chemical transformations.

Figure 1: General workflow for the synthesis and functionalization of 7-amino-3-methylindole.

Part 1: Synthesis of 7-Amino-3-Methylindole

A reliable route to 7-amino-3-methylindole involves the nitration of 3-methylindole followed by the reduction of the resulting nitro group.

Protocol 1: Synthesis of 7-Nitro-3-methylindole

This protocol describes the regioselective nitration of 3-methylindole at the C7 position.

Materials:

-

3-Methylindole

-

Trifluoroacetic anhydride (TFAA)

-

Ammonium tetramethylnitrate

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylindole (1.0 equiv) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (1.2 equiv) dropwise to the stirred solution.

-

In a separate flask, dissolve ammonium tetramethylnitrate (1.1 equiv) in anhydrous dichloromethane.

-

Add the ammonium tetramethylnitrate solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 7-nitro-3-methylindole.[3]

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reduction of 7-Nitro-3-methylindole to 7-Amino-3-methylindole

This protocol details the reduction of the nitro group to an amine.

Materials:

-

7-Nitro-3-methylindole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)

-

Ethanol or Ethyl Acetate

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using SnCl₂·2H₂O):

-

In a round-bottom flask, dissolve 7-nitro-3-methylindole (1.0 equiv) in ethanol.

-

Add tin(II) chloride dihydrate (4.0-5.0 equiv) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated aqueous sodium bicarbonate.

-

Filter the resulting suspension through a pad of celite to remove tin salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 7-amino-3-methylindole, which can be further purified by column chromatography if necessary.

¹H and ¹³C NMR Data for 7-Amino-3-methylindole:

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) |

| δ 10.5 (s, 1H, N1-H) | δ 138.2 (C) |

| δ 7.15 (d, J = 7.8 Hz, 1H, C4-H) | δ 130.5 (C) |

| δ 6.90 (t, J = 7.7 Hz, 1H, C5-H) | δ 122.1 (CH) |

| δ 6.75 (d, J = 7.6 Hz, 1H, C6-H) | δ 121.8 (C) |

| δ 6.50 (s, 1H, C2-H) | δ 118.9 (CH) |

| δ 4.85 (s, 2H, NH₂) | δ 115.4 (CH) |

| δ 2.20 (s, 3H, CH₃) | δ 108.7 (C) |

| δ 10.9 (CH₃) |

Note: NMR shifts are approximate and may vary depending on the solvent and concentration.

Part 2: Functionalization of the C7-Amine

With the key intermediate in hand, we can now explore various functionalization reactions of the C7-amino group.

Protocol 3: N-Acylation of 7-Amino-3-methylindole

This protocol describes the formation of an amide bond at the C7-amino position.

Materials:

-

7-Amino-3-methylindole

-

Acyl chloride or Acetic anhydride (1.1 equiv)

-

Triethylamine (TEA) or Pyridine (1.2 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 7-amino-3-methylindole (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.2 equiv) to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add the acyl chloride or acetic anhydride (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to afford the N-acylated 7-amino-3-methylindole.[4]

Protocol 4: N-Alkylation of 7-Amino-3-methylindole via Reductive Amination

This protocol allows for the introduction of alkyl groups to the C7-amine through the formation and subsequent reduction of an imine.[5][6]

Materials:

-

7-Amino-3-methylindole

-

Aldehyde or Ketone (1.0-1.2 equiv)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Methanol or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 7-amino-3-methylindole (1.0 equiv) in methanol, add the aldehyde or ketone (1.1 equiv) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equiv) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC.

-

Quench the reaction by the careful addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between saturated aqueous sodium bicarbonate solution and DCM.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the N-alkylated 7-amino-3-methylindole.[7]

Protocol 5: N-Sulfonylation of 7-Amino-3-methylindole

This protocol details the synthesis of sulfonamides from the C7-amino group.

Materials:

-

7-Amino-3-methylindole

-

Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 equiv)

-

Pyridine or Triethylamine (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 7-amino-3-methylindole (1.0 equiv) in anhydrous DCM and cool to 0 °C.

-

Add pyridine (1.5 equiv) to the solution.

-

Slowly add the sulfonyl chloride (1.1 equiv) dropwise.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours, monitoring by TLC.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the N-sulfonylated 7-amino-3-methylindole.

Part 3: Orthogonal Protecting Group Strategies

Selective functionalization of either the C7-amine or the N1-indole positions necessitates the use of orthogonal protecting groups.[8] An orthogonal protecting group strategy allows for the deprotection of one functional group without affecting the other.

Figure 2: Orthogonal protection strategy for selective functionalization.

A common strategy involves the protection of the C7-amino group with a tert-butyloxycarbonyl (Boc) group, which is stable to many reaction conditions but can be readily removed with acid (e.g., trifluoroacetic acid or HCl).[9] The indole N-H can then be functionalized. Conversely, the indole N-H can be protected with a group like 2-(trimethylsilyl)ethoxymethyl (SEM), which is stable to the conditions used for C7-amine functionalization and can be removed with fluoride ions (e.g., TBAF) or acid.

Protocol 6: Selective N7-Boc Protection

Materials:

-

7-Amino-3-methylindole

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Triethylamine (1.2 equiv) or Sodium bicarbonate

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Water

-

Ethyl Acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 7-amino-3-methylindole (1.0 equiv) in a mixture of THF and water.

-

Add sodium bicarbonate (2.0 equiv) followed by di-tert-butyl dicarbonate (1.1 equiv).

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours.

-

Monitor the reaction by TLC. Upon completion, extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify by column chromatography to yield N-Boc-7-amino-3-methylindole.[10]

Protocol 7: Deprotection of N-Boc Group

Materials:

-

N-Boc-7-amino-3-methylindole derivative

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the N-Boc protected compound in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in dioxane.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.

-

Dry the organic layer, filter, and concentrate to obtain the deprotected amine.

Applications in Drug Discovery

C7-amino functionalized 3-methylindole derivatives are valuable scaffolds in medicinal chemistry. The introduction of various substituents at this position can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. These derivatives have been explored as:

-

Kinase Inhibitors: The C7 position can be modified to interact with specific residues in the ATP-binding pocket of kinases.

-

Antiviral Agents: C7-substituted indoles have shown promise as inhibitors of viral replication.

-

Central Nervous System (CNS) Agents: Modification at C7 can influence the ability of the molecule to cross the blood-brain barrier and interact with CNS targets.

The synthetic routes and protocols detailed in this guide provide researchers with the tools to systematically explore the structure-activity relationships of this important class of compounds.

References

-

LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]

-

Soural, M., et al. (2024). Synthesis of 2‐Amino‐3‐arylindoles and their Fused Analogues via Intramolecular C‐Arylation. Advanced Synthesis & Catalysis. [Link]

-

RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

-

ResearchGate. (2025). Effect of nitroethane and nitroethanol on the production of indole and 3-methylindole (skatole) from bacteria in swine feces by gas chromatography. ResearchGate. [Link]

-

PubMed. (2020). Selective Oxidative Cleavage of 3-Methylindoles with Primary Amines Affording Quinazolinones. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

LOCKSS. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. LOCKSS. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Beilstein Journals. (n.d.). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journals. [Link]

-

ResearchGate. (2025). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ResearchGate. [Link]

-

PMC. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. PMC. [Link]

-

PubMed. (n.d.). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. [Link]

-

PubMed. (n.d.). New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. PubMed. [Link]

-

RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]

-

PubMed. (n.d.). Stereoselective synthesis of protected (2R,3R,4S)-4,7-diamino-2,3-dihydroxyheptanoic acid: a novel amino acid of callipeltins A and D. PubMed. [Link]

-

Glen Research. (n.d.). 3'-Amino-Modifier C7 CPG 1000. Glen Research. [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]

-

MDPI. (n.d.). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?. MDPI. [Link]

-

ResearchGate. (2024). Development of Novel Amino Acids Containing N‐mercaptophenetyl (MPE)‐type Auxiliary and Orthogonal Protecting Groups for Sequential Ligation of Multiple Peptides. ResearchGate. [Link]

-

International Journal of Chemical Studies. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies. [Link]

-

Unknown Source. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Unknown Source. [Link]

-

YouTube. (2023). Reductive Amination. YouTube. [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

ResearchGate. (2025). Isoindoloindolones - Biological Activities and Syntheses. ResearchGate. [Link]

-

LOCKSS. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. LOCKSS. [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. [Link]

-

ResearchGate. (2025). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. ResearchGate. [Link]

-

ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]

-

RSC Publishing. (n.d.). dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines. RSC Publishing. [Link]

-

MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]

-

Open Research Repository. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Open Research Repository. [Link]##

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of C7-Functionalized 3-Methylindoles

The 3-methylindole (skatole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Functionalization of the indole ring is a key strategy for modulating the biological activity of these molecules. While much attention has been focused on the C2 and C3 positions, derivatization at the C7 position of the benzene ring portion of the indole nucleus has emerged as a powerful approach to generate novel chemical entities with unique pharmacological profiles.[2]

This guide provides a comprehensive overview and detailed protocols for the functionalization of the C7-amino group in 3-methylindole scaffolds. We will explore the synthesis of the key 7-amino-3-methylindole intermediate and provide step-by-step procedures for its subsequent N-acylation, N-alkylation (via reductive amination), and N-sulfonylation. Furthermore, we will delve into the critical aspect of orthogonal protecting group strategies to enable selective functionalization. These methodologies are indispensable for researchers in drug discovery and organic synthesis aiming to expand their chemical library of C7-substituted indoles.

Strategic Overview: Accessing and Derivatizing the C7-Amine

The journey to a diverse library of C7-functionalized 3-methylindoles begins with the synthesis of the versatile starting material, 7-amino-3-methylindole. Our strategic approach, outlined below, involves a two-step sequence starting from commercially available 3-methylindole. Subsequent functionalization of the C7-amino group is then achieved through standard but robust chemical transformations.

Figure 1: General workflow for the synthesis and functionalization of 7-amino-3-methylindole.

Part 1: Synthesis of 7-Amino-3-Methylindole

A reliable route to 7-amino-3-methylindole involves the nitration of 3-methylindole followed by the reduction of the resulting nitro group.

Protocol 1: Synthesis of 7-Nitro-3-methylindole

This protocol describes the regioselective nitration of 3-methylindole at the C7 position.

Materials:

-

3-Methylindole

-

Trifluoroacetic anhydride (TFAA)

-

Ammonium tetramethylnitrate

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylindole (1.0 equiv) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (1.2 equiv) dropwise to the stirred solution.

-

In a separate flask, dissolve ammonium tetramethylnitrate (1.1 equiv) in anhydrous dichloromethane.

-

Add the ammonium tetramethylnitrate solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 7-nitro-3-methylindole.[3]

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reduction of 7-Nitro-3-methylindole to 7-Amino-3-methylindole

This protocol details the reduction of the nitro group to an amine.

Materials:

-

7-Nitro-3-methylindole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)

-

Ethanol or Ethyl Acetate

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using SnCl₂·2H₂O):

-

In a round-bottom flask, dissolve 7-nitro-3-methylindole (1.0 equiv) in ethanol.

-

Add tin(II) chloride dihydrate (4.0-5.0 equiv) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated aqueous sodium bicarbonate.

-

Filter the resulting suspension through a pad of celite to remove tin salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 7-amino-3-methylindole, which can be further purified by column chromatography if necessary.

¹H and ¹³C NMR Data for 7-Amino-3-methylindole:

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) |

| δ 10.5 (s, 1H, N1-H) | δ 138.2 (C) |

| δ 7.15 (d, J = 7.8 Hz, 1H, C4-H) | δ 130.5 (C) |

| δ 6.90 (t, J = 7.7 Hz, 1H, C5-H) | δ 122.1 (CH) |

| δ 6.75 (d, J = 7.6 Hz, 1H, C6-H) | δ 121.8 (C) |

| δ 6.50 (s, 1H, C2-H) | δ 118.9 (CH) |

| δ 4.85 (s, 2H, NH₂) | δ 115.4 (CH) |

| δ 2.20 (s, 3H, CH₃) | δ 108.7 (C) |

| δ 10.9 (CH₃) |

Note: NMR shifts are approximate and may vary depending on the solvent and concentration.

Part 2: Functionalization of the C7-Amine

With the key intermediate in hand, we can now explore various functionalization reactions of the C7-amino group.

Protocol 3: N-Acylation of 7-Amino-3-methylindole

This protocol describes the formation of an amide bond at the C7-amino position.

Materials:

-

7-Amino-3-methylindole

-

Acyl chloride or Acetic anhydride (1.1 equiv)

-

Triethylamine (TEA) or Pyridine (1.2 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 7-amino-3-methylindole (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.2 equiv) to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add the acyl chloride or acetic anhydride (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to afford the N-acylated 7-amino-3-methylindole.[4]

Protocol 4: N-Alkylation of 7-Amino-3-methylindole via Reductive Amination

This protocol allows for the introduction of alkyl groups to the C7-amine through the formation and subsequent reduction of an imine.[5][6]

Materials:

-

7-Amino-3-methylindole

-

Aldehyde or Ketone (1.0-1.2 equiv)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Methanol or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 7-amino-3-methylindole (1.0 equiv) in methanol, add the aldehyde or ketone (1.1 equiv) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equiv) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC.

-

Quench the reaction by the careful addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between saturated aqueous sodium bicarbonate solution and DCM.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the N-alkylated 7-amino-3-methylindole.[7]

Protocol 5: N-Sulfonylation of 7-Amino-3-methylindole

This protocol details the synthesis of sulfonamides from the C7-amino group.

Materials:

-

7-Amino-3-methylindole

-

Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 equiv)

-

Pyridine or Triethylamine (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 7-amino-3-methylindole (1.0 equiv) in anhydrous DCM and cool to 0 °C.

-

Add pyridine (1.5 equiv) to the solution.

-

Slowly add the sulfonyl chloride (1.1 equiv) dropwise.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours, monitoring by TLC.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the N-sulfonylated 7-amino-3-methylindole.

Part 3: Orthogonal Protecting Group Strategies

Selective functionalization of either the C7-amine or the N1-indole positions necessitates the use of orthogonal protecting groups.[8] An orthogonal protecting group strategy allows for the deprotection of one functional group without affecting the other.

Figure 2: Orthogonal protection strategy for selective functionalization.